molecular formula C11H20Cl2N4O2 B2433737 2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride CAS No. 2243511-73-9

2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride

Cat. No.: B2433737
CAS No.: 2243511-73-9
M. Wt: 311.21
InChI Key: PJCJSEUQWPUQGN-UONRGADFSA-N
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Description

2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride is a compound often studied for its potential applications in various fields including chemistry, biology, medicine, and industry. Its complex structure suggests multiple functional groups which might be exploited for different purposes.

Properties

IUPAC Name

2-methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2.2ClH/c1-15-4-3-13-11(15)8-5-12-6-9(8)14-10(16)7-17-2;;/h3-4,8-9,12H,5-7H2,1-2H3,(H,14,16);2*1H/t8-,9-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCJSEUQWPUQGN-UONRGADFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CNCC2NC(=O)COC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1[C@@H]2CNC[C@H]2NC(=O)COC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride typically involves several steps:

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.

  • Functionalization of the Pyrrolidine Ring: : This involves introducing the imidazole moiety and the methoxy group at specific positions of the pyrrolidine ring.

  • Acetylation: : The acetyl group is introduced via a reaction with acetic anhydride or acetyl chloride.

  • Hydrochloride Formation: : The final step involves the formation of the dihydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial-scale production would likely follow similar synthetic routes but optimized for efficiency and cost-effectiveness. Catalysts and specific reaction conditions would be used to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound may undergo oxidation at the methoxy group or the imidazole moiety.

  • Reduction: : Reduction reactions can alter the imidazole ring or the acetyl group.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are possible due to the presence of multiple functional groups.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate or hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride or sodium borohydride.

  • Substituting agents: : Halogens for electrophilic substitutions, and strong nucleophiles for nucleophilic substitutions.

Major Products Formed

The products formed depend on the reaction type. For example, oxidation might yield various oxidized derivatives, while reduction may lead to reduced forms of the imidazole or methoxy groups.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various strains of bacteria and fungi. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli through mechanisms that disrupt cell wall synthesis or function as enzyme inhibitors .

Anticancer Potential

The compound's structural features suggest potential anticancer applications. Research into molecular hybrids containing imidazole and pyrrolidine moieties indicates that they may act as effective inhibitors of tumor growth by targeting specific cancer cell pathways . The quantitative structure–activity relationship (QSAR) studies have further elucidated the relationship between chemical structure and biological activity, guiding the design of more potent derivatives.

Case Study 1: Antimicrobial Efficacy

A study evaluated various synthesized derivatives for their antimicrobial activity using disc diffusion methods. Compounds derived from 2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide demonstrated promising results against both Gram-positive and Gram-negative bacteria. The most effective derivatives showed zones of inhibition comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation, a series of compounds based on the imidazole-pyrrolidine framework were tested for their cytotoxicity against several cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential . The study utilized molecular docking simulations to predict interactions with target proteins involved in cancer progression.

Mechanism of Action

The mechanism of action for 2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride involves interactions with molecular targets such as enzymes or receptors. The imidazole moiety might bind to specific sites, influencing biochemical pathways and eliciting cellular responses.

Comparison with Similar Compounds

Conclusion

The compound this compound is a fascinating subject of study, with diverse applications spanning chemistry, biology, medicine, and industry. Its complex structure and multifaceted interactions offer ample opportunities for further research and development.

Biological Activity

2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide; dihydrochloride is a compound of interest due to its potential therapeutic applications, particularly in oncology and metabolic disorders. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

Chemical Structure

The compound's structure features a methoxy group and a pyrrolidine derivative, which are significant for its interaction with biological targets. The specific stereochemistry at the pyrrolidine ring may influence its biological properties.

Biological Activity Overview

Research has highlighted several aspects of the biological activity of this compound, including its anticancer properties , mechanisms of action , and potential therapeutic applications .

Anticancer Activity

Several studies have investigated the antiproliferative effects of related compounds on various cancer cell lines:

  • Cell Line Testing : The compound was evaluated against multiple human cancer cell lines, including:
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
    • HCT116 (colon cancer)
    • PC-3 (prostate cancer)
    Results indicated that derivatives with similar structures exhibited IC50 values under 5 μM against these cell lines, suggesting significant antiproliferative activity .
  • Mechanism of Action : Detailed investigations revealed that certain derivatives could induce cell cycle arrest, particularly in the G2/M phase. For instance, treatment with a related compound resulted in a concentration-dependent increase in cells arrested at this phase, indicating its potential to disrupt normal cell cycle progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the core structure can significantly impact biological activity. For instance, compounds with specific substituents on the pyrrolidine ring showed enhanced potency against cancer cell lines compared to those lacking such modifications .

Inhibition Studies

Research has also suggested that similar compounds act as inhibitors of key metabolic pathways, including pyruvate dehydrogenase kinase (PDHK), which plays a role in cellular energy metabolism. This inhibition could contribute to the observed anticancer effects by altering metabolic pathways in tumor cells .

Example Case Study 1: Antiproliferative Effects

A study conducted on a series of N-aryl derivatives showed that compounds structurally related to 2-Methoxy-N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]acetamide exhibited IC50 values less than 5 μM across various cancer cell lines. Notably, compounds with a 1-methylpiperidin-4-yl group showed significantly higher activity compared to those without this group .

Example Case Study 2: Mechanistic Insights

In another investigation, the effects of a closely related compound on MCF-7 cells demonstrated that it could induce apoptosis and alter gene expression related to cell cycle regulation. This highlights the potential for these compounds not only to inhibit proliferation but also to trigger programmed cell death in cancerous cells .

Table 1: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (μM)
9bA549<5
9dMCF-7<3
9gHCT116<3
ControlSorafenibReference

Q & A

Basic: What are the standard protocols for synthesizing this compound, and how are intermediates validated?

The synthesis typically involves multi-step reactions, starting with the formation of a pyrrolidine-imidazole core followed by acetamide coupling. A representative protocol includes:

  • Step 1 : Condensation of 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with a chloroacetylated intermediate in dimethylformamide (DMF) using potassium carbonate as a base, stirred at room temperature until completion (monitored via TLC) .
  • Step 2 : Purification by precipitation in water, followed by recrystallization.
  • Intermediate validation : IR spectroscopy (e.g., carbonyl stretches at ~1667 cm⁻¹ for acetamide), ¹H NMR (e.g., methoxy singlet at δ 3.8 ppm), and mass spectrometry (e.g., molecular ion [M+1] at m/z 430.2) confirm structural integrity .

Basic: How is the stereochemical configuration of the pyrrolidine ring confirmed?

The (3S,4R) configuration is verified using:

  • Chiral HPLC : To separate enantiomers and compare retention times with known standards.
  • NOESY NMR : Spatial correlations between protons on the pyrrolidine and imidazole moieties validate the relative stereochemistry .
  • X-ray crystallography (if available): Provides absolute configuration by resolving electron density maps .

Basic: Which analytical techniques are essential for characterizing purity and structural integrity?

Key methods include:

Technique Application Example Data
¹H/¹³C NMR Assigns proton/environment shiftsMethoxy group at δ 3.8 ppm; pyrrolidine CH₂ at δ 4.0 ppm
HRMS Confirms molecular formula[M+H]⁺ at m/z 430.2 (calc. 429.4)
HPLC Purity assessment≥95% purity with UV detection at 254 nm
IR Functional group analysisC=O stretch at 1667 cm⁻¹

Advanced: How can researchers resolve contradictions in reported synthetic yields across studies?

Discrepancies often arise from variations in:

  • Reaction conditions : Room temperature vs. controlled heating (e.g., 50°C) affects reaction kinetics .
  • Solvent choice : DMF vs. acetonitrile impacts solubility and byproduct formation .
  • Workup protocols : Precipitation in water vs. column chromatography alters purity and yield .
    Methodological resolution : Design a controlled study comparing variables systematically, using DOE (Design of Experiments) principles to isolate critical factors .

Advanced: What computational strategies optimize reaction pathways for this compound?

The ICReDD framework integrates:

  • Quantum chemical calculations : Predict transition states and energy barriers for key steps (e.g., imidazole-pyrrolidine coupling) .
  • Machine learning : Analyzes historical reaction data to recommend optimal solvents/catalysts (e.g., DMF vs. DMSO efficiency) .
  • In silico screening : Evaluates steric/electronic effects of substituents on reaction feasibility .

Advanced: How does modifying the imidazole substituent affect pharmacological activity?

Structure-activity relationship (SAR) studies on analogs reveal:

Modification Biological Impact Reference
1-methylimidazole Enhances target binding affinity (e.g., kinase inhibition)
Bulkier groups (e.g., ethyl) Reduces solubility but increases metabolic stability
Halogenation Improves membrane permeability (e.g., chloro derivatives)
Methodology : Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic substitution, followed by in vitro assays (e.g., enzyme inhibition, cytotoxicity) .

Advanced: How are stability and degradation profiles assessed under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, monitoring degradation via LC-MS .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (e.g., decomposition above 200°C) .
  • Plasma stability assays : Incubate with rat/human plasma to identify esterase-sensitive sites .

Advanced: What strategies mitigate racemization during synthesis?

  • Low-temperature reactions : Reduce thermal energy to prevent stereochemical scrambling .
  • Chiral auxiliaries : Temporarily lock stereocenters during key steps (e.g., imidazole coupling) .
  • Enantioselective catalysis : Use chiral ligands (e.g., BINAP) in asymmetric hydrogenation .

Advanced: How are conflicting spectral data interpreted for structural elucidation?

  • Comparative analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 3-substituted pyrrolidines) .
  • DFT calculations : Simulate expected NMR/MS spectra and match with experimental data .
  • Isotopic labeling : ¹³C-labeled intermediates clarify ambiguous assignments .

Advanced: What in vitro models are suitable for preliminary efficacy testing?

  • Cell-free assays : Measure enzyme inhibition (e.g., kinases, proteases) using fluorescence-based readouts .
  • Immortalized cell lines : Test cytotoxicity (e.g., IC₅₀ in HEK-293 or HepG2 cells) .
  • 3D tumor spheroids : Evaluate penetration in physiologically relevant models .

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